12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine
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Overview
Description
12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine is a heterocyclic compound that combines the structural features of furan and acridine Furan is a five-membered aromatic ring containing one oxygen atom, while acridine is a three-ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a furan derivative with a suitable acridine precursor can be catalyzed by acids like sulfuric acid or bases like sodium hydroxide. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and acridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted furan and acridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to intercalate with DNA, making it a candidate for anticancer drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific DNA sequences and can induce apoptosis in cancer cells. Additionally, it may interact with various enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Furan: A simpler heterocycle with diverse chemical reactivity.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness
12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine is unique due to its combined structural features of furan and acridine, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17NO |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
12-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine |
InChI |
InChI=1S/C21H17NO/c1-2-7-15-14(6-1)11-12-18-20(15)21(19-10-5-13-23-19)16-8-3-4-9-17(16)22-18/h1-2,5-7,10-13H,3-4,8-9H2 |
InChI Key |
NEQDYGCEHLDTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=CC=CO5 |
Origin of Product |
United States |
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